Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate
Overview
Description
Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a 4-chlorophenyl group, and an oxopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chlorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(4-chlorophenyl)-3-oxopropanoic acid and tert-butyl alcohol.
Reduction: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or pyridine to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-(4-chlorophenyl)-3-oxopropanoic acid and tert-butyl alcohol.
Reduction: 3-(4-chlorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate exerts its effects depends on the specific context of its application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors, leading to the formation of specific products or the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-bromophenyl)-3-oxopropanoate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 3-(4-methylphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of chlorine.
Tert-butyl 3-(4-nitrophenyl)-3-oxopropanoate: Similar structure with a nitro group instead of chlorine.
Uniqueness
Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALLSIWUOHQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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